molecular formula C20H25N7O3 B2548358 2-(8-((4-benzylpiperazin-1-yl)methyl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide CAS No. 847409-50-1

2-(8-((4-benzylpiperazin-1-yl)methyl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide

Cat. No.: B2548358
CAS No.: 847409-50-1
M. Wt: 411.466
InChI Key: CVEXGECQGJWSOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a derivative of benzylpiperazine . Benzylpiperazine is a substance often used as a recreational drug and is known to have euphoriant and stimulant properties .


Synthesis Analysis

Benzylpiperazine was first synthesized by Burroughs Wellcome & Company in 1944 . It is often claimed that it was originally synthesized as a potential antihelminthic (anti-parasitic) agent for use in farm animals .


Molecular Structure Analysis

The molecular structure of benzylpiperazine is C11H16N2 with a molar mass of 176.263 g·mol −1 .


Chemical Reactions Analysis

Benzylpiperazine has been found to have effects similar to amphetamine, although its dosage is roughly 10 times higher by weight .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine include a molar mass of 176.263 g·mol −1 .

Scientific Research Applications

Receptor Affinity and Drug Development

The research on derivatives similar to the compound has revealed significant insights into their receptor affinity, particularly towards serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. Studies, such as those conducted by Żmudzki et al. (2015), have synthesized and biologically evaluated a series of N-(arylpiperazinyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-dione. These investigations have underscored the importance of structural features in determining receptor affinity, identifying compounds with potent dual 5-HT6/D2 receptors ligands. This research avenue is crucial for the development of new therapeutic agents targeting neurological and psychiatric disorders (Żmudzki et al., 2015).

Analgesic and Anti-inflammatory Properties

Another significant area of application for compounds structurally related to "2-(8-((4-benzylpiperazin-1-yl)methyl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide" is their potential analgesic and anti-inflammatory properties. Research by Zygmunt et al. (2015) on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, including those with terminal carboxylic, ester, or amide moieties, demonstrated significant analgesic activity. These compounds were more active than acetylic acid used as a reference drug, highlighting their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Anticonvulsant Activity

The search for new anticonvulsant agents has also included the investigation of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide. Although these specific derivatives did not exhibit anticonvulsant activity in models of pentylenetetrazole-induced seizures in mice, the research contributes to understanding the pharmacophoric roles of certain structural elements in anticonvulsant activity manifestation. This insight is invaluable for the design of future compounds with improved efficacy (El Kayal et al., 2022).

Antioxidant Activity

Compounds with structural similarities to "this compound" have also been explored for their antioxidant properties. Nayak et al. (2014) synthesized new derivatives and screened them for in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities. The synthesized compounds exhibited noticeable DPPH radical scavenging activity, alongside analgesic and anti-inflammatory activities, suggesting their potential as therapeutic agents with multiple beneficial effects (Nayak et al., 2014).

Safety and Hazards

Adverse effects have been reported following its use including acute psychosis, renal toxicity, and seizures . Its sale is banned in several countries, including Australia, Canada, New Zealand, the United States, the Republic of Ireland, the United Kingdom, Bulgaria, Romania, and other parts of Europe .

Future Directions

The future directions of benzylpiperazine research are not clear due to its status as a controlled substance in many countries .

Properties

IUPAC Name

2-[8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O3/c1-24-18-17(19(29)23-20(24)30)27(12-15(21)28)16(22-18)13-26-9-7-25(8-10-26)11-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H2,21,28)(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEXGECQGJWSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)CC4=CC=CC=C4)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.